molecular formula C9H5Cl3N2 B13889006 2-(Trichloromethyl)-1,8-naphthyridine CAS No. 125902-24-1

2-(Trichloromethyl)-1,8-naphthyridine

Cat. No.: B13889006
CAS No.: 125902-24-1
M. Wt: 247.5 g/mol
InChI Key: RKPRCMZLYCSITP-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a trichloromethyl group attached to the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)-1,8-naphthyridine typically involves the introduction of the trichloromethyl group into the naphthyridine framework. One common method involves the reaction of 1,8-naphthyridine with trichloromethylating agents under controlled conditions. For example, the reaction can be carried out using trichloromethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trichloromethyl group can yield carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

2-(Trichloromethyl)-1,8-naphthyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trichloromethyl)-1,8-naphthyridine is unique due to its specific naphthyridine framework and the presence of the trichloromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

125902-24-1

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5 g/mol

IUPAC Name

2-(trichloromethyl)-1,8-naphthyridine

InChI

InChI=1S/C9H5Cl3N2/c10-9(11,12)7-4-3-6-2-1-5-13-8(6)14-7/h1-5H

InChI Key

RKPRCMZLYCSITP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C(Cl)(Cl)Cl

Origin of Product

United States

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